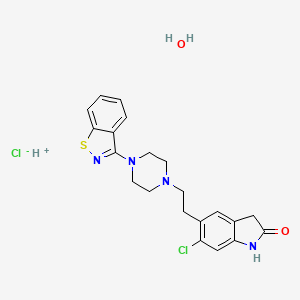

Ziprasidone hydrochloride monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBZSCBNOOIHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146939-27-7 (Parent) | |

| Record name | Ziprasidone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00160855 | |

| Record name | Ziprasidone hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138982-67-9 | |

| Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138982-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/216X081ORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ziprasidone Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic medication. The information presented is intended to support research, development, and formulation activities by providing key data in a structured and accessible format.

Quantitative Physicochemical Data

The fundamental physicochemical properties of ziprasidone hydrochloride monohydrate are summarized in the tables below. These values are critical for understanding the behavior of the active pharmaceutical ingredient (API) in various environments and for the development of robust dosage forms.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [1][2] |

| Molecular Weight | 467.41 g/mol | [1][2] |

| Appearance | White to slightly pink powder | [3] |

| Melting Point | >300 °C (with decomposition) | [3] |

| pKa | 6.68 (Determination in DMSO:H₂O, 4:1, v/v) | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Very low (<0.1 mg/mL) | [4] |

| DMSO | ~1.2 mg/mL | [5] |

| Dimethylformamide | ~0.16 mg/mL | [5] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [5] |

| Methanol | Soluble | [1] |

Table 3: Crystallographic Data (Form I - Monohydrate)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a | 7.25010(3) Å | [6] |

| b | 10.98666(8) Å | [6] |

| c | 14.07187(14) Å | [6] |

| α | 83.4310(4)° | [6] |

| β | 80.5931(6)° | [6] |

| γ | 87.1437(6)° | [6] |

| V | 1098.00(1) ų | [6] |

| Z | 2 | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline the standard experimental protocols for determining key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method as described in major pharmacopeias.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[7]

-

Procedure:

-

The heating block is preheated to a temperature approximately 10°C below the expected melting point.

-

The capillary tube containing the sample is inserted into the apparatus.

-

The temperature is then increased at a rate of approximately 1°C per minute.[7]

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[8]

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a reliable technique for assessing the solubility of a compound in a given solvent.

-

Apparatus: An orbital shaker with a temperature-controlled environment, flasks or vials, and a suitable analytical system (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a flask.

-

The flask is sealed and placed on the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

The suspension is shaken for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

The concentration of ziprasidone in the filtrate is then determined using a validated analytical method, such as HPLC-UV.[9][10]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

-

Apparatus: A calibrated potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent like DMSO and water, due to its low aqueous solubility) to a known concentration.[11]

-

Procedure:

-

The sample solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution from the burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the resulting titration curve, typically as the pH at which half of the compound is in its ionized form.[11][12][13]

-

Crystal Structure Determination (X-ray Powder Diffraction)

The crystal structure of this compound is elucidated using X-ray Powder Diffraction (XRPD).

-

Apparatus: A high-resolution X-ray powder diffractometer, often utilizing a synchrotron source for enhanced intensity and resolution.

-

Sample Preparation: A fine powder of the crystalline material is carefully packed into a sample holder.

-

Procedure:

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline solid.

-

The crystal structure, including unit cell dimensions and space group, is determined by analyzing the positions and intensities of the diffraction peaks, often using Rietveld refinement techniques.

-

Signaling Pathway Visualizations

Ziprasidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways and the mechanism of ziprasidone's antagonism.

Caption: Dopamine D2 Receptor Antagonism by Ziprasidone.

Caption: Serotonin 5-HT2A Receptor Antagonism by Ziprasidone.

Conclusion

This technical guide provides a consolidated resource for the core physicochemical properties of this compound. The presented data and methodologies are fundamental for scientists and researchers engaged in the development, formulation, and analysis of this important atypical antipsychotic. A thorough understanding of these properties is paramount for ensuring the quality, safety, and efficacy of ziprasidone-containing pharmaceutical products.

References

- 1. drugfuture.com [drugfuture.com]

- 2. 齐拉西酮 盐酸盐 一水合物 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. crs.edqm.eu [crs.edqm.eu]

- 4. sciforum.net [sciforum.net]

- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ziprasidone Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic agent. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams.

Introduction to Ziprasidone Hydrochloride Monohydrate

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder[1][2]. It functions as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors[3][4]. The commercially available form is the hydrochloride monohydrate salt, which exists as a white to slightly pink powder[5]. Its chemical name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate[5]. The molecular formula is C21H21ClN4OS · HCl · H2O, with a molecular weight of 467.42 g/mol [5][6].

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the Ziprasidone free base followed by its conversion to the hydrochloride monohydrate salt. Several synthetic routes have been reported in the literature, with variations in starting materials, reagents, and reaction conditions.

A common synthetic pathway involves the reaction of 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine. The resulting Ziprasidone base is then converted to the hydrochloride monohydrate salt by treatment with hydrochloric acid in an aqueous medium[7].

Synthesis of Ziprasidone Base

One method for synthesizing Ziprasidone base involves the condensation of 6-chloroindolin-2-one with bromoacetic acid to form 5-(bromoacetyl)-6-chloroindolin-2-one. This intermediate is then reduced and subsequently condensed with 4-(3-benzisothiazolyl)piperazine to yield the final product[8].

Conversion to this compound

The conversion of Ziprasidone base to its hydrochloride monohydrate salt is a critical step that influences the final product's purity and polymorphic form. A widely used method involves treating the Ziprasidone base with aqueous hydrochloric acid[7][8].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

The following protocol is adapted from a patented process[7]:

-

Reaction Setup: In a round bottom flask, suspend 100.0 g of crystalline Ziprasidone Base (Form B) in 1500 mL of water.

-

Acidification: Add 100 mL of 3M HCl solution to the reaction mass over a period of 30 minutes at an ambient temperature of 20-35°C.

-

Heating: Heat the reaction mixture to 60°C-65°C and maintain this temperature for 24 hours.

-

Crystallization: Cool the reaction mixture and stir for 1 hour to facilitate crystallization.

-

Isolation: Filter the solid this compound and wash it with isopropyl alcohol.

-

Drying: Dry the product at 40°C to 50°C until the water content is between 3.8% and 4.5%.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a substance. The characteristic XRPD peaks for this compound are presented in the table below.

| 2θ (degrees) ± 0.2 |

| 10.8 |

| 14.7 |

| 18.0 |

| 19.0 |

| 19.5 |

| 21.7 |

| 24.3 |

Table 1: Characteristic XRPD peaks for this compound.[7]

Experimental Protocol for XRPD: X-Ray powder diffraction data can be obtained using a diffractometer with copper radiation (1.5418 Å). The sample is typically scanned over a range of 2θ angles.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point, dehydration, and decomposition.

| Analysis | Observation |

| DSC | An endothermic peak is observed, corresponding to the dehydration and melting of the monohydrate.[7][9] |

| TGA | A weight loss of approximately 3.8% to 4.5% is observed, corresponding to the loss of one water molecule.[7][10] |

Table 2: Thermal Analysis Data for this compound.

Experimental Protocol for DSC: A sample of approximately 5 mg is heated in a standard aluminum crucible at a scanning rate of 10°C/min under a nitrogen purge.

Experimental Protocol for TGA: A sample of about 15.7 mg is heated from 30°C to 150°C at a heating rate of 5°C per minute under a nitrogen purge[10].

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying any impurities.

| Parameter | Condition |

| Column | YMC C18 (150×4.6mm, 3µm) or equivalent[11] |

| Mobile Phase | Phosphate buffer (pH 3) and methanol (B129727) (60:40 v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 219 nm[11] |

| Retention Time | Approximately 2.750 min[11] |

| Linearity (r²) | 0.9999 over a concentration range of 10 to 50 µg/ml[11] |

| LOD | 0.002 µg/ml[11] |

| LOQ | 0.007 µg/ml[11] |

Table 3: Typical HPLC Method Parameters for this compound Analysis.

Experimental Protocol for HPLC Sample Preparation: A standard stock solution is prepared by dissolving 100 mg of pure this compound in 100 mL of the mobile phase to achieve a concentration of 1000 µg/mL. Working standard solutions are then prepared by diluting the stock solution to the desired concentrations[11].

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes, experimental protocols, and analytical data serve as a valuable resource for researchers and professionals in the field of drug development. The structured presentation of quantitative data and visual diagrams of key processes are intended to facilitate a deeper understanding and practical application of this knowledge. Adherence to these detailed methodologies is crucial for ensuring the synthesis of high-purity this compound with the desired physicochemical properties.

References

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ziprasidone hydrochloride hydrate ≥97% (HPLC) | 146939-27-7 [sigmaaldrich.com]

- 4. ZIPRASIDONE (PD010148, MVWVFYHBGMAFLY-UHFFFAOYSA-N) [probes-drugs.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C21H24Cl2N4O2S | CID 60853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2010073255A1 - Process for preparing ziprasidone - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US20080090835A1 - Polymorphic forms of ziprasidone HCl and processes for their preparation - Google Patents [patents.google.com]

- 10. Nonisothermal Kinetics Analysis of the Dehydration of this compound by Thermogravimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ziprasidone Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Ziprasidone (B1663615) hydrochloride monohydrate, an atypical antipsychotic medication. A thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount for drug development, influencing factors such as stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visually represents the experimental workflow.

Crystallographic Data Summary

The crystal structure of Ziprasidone hydrochloride monohydrate has been determined and refined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the triclinic space group P-1.[1][2][3] The crystallographic data is summarized in the table below for clear comparison.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₂Cl₂N₄OS(H₂O) |

| Space Group | P-1 (#2) |

| a | 7.25010(3) Å |

| b | 10.98666(8) Å |

| c | 14.07187(14) Å |

| α | 83.4310(4)° |

| β | 80.5931(6)° |

| γ | 87.1437(6)° |

| Volume | 1098.00(1) ų |

| Z | 2 |

Table 1: Crystallographic Data for this compound.[1][2][3]

The asymmetric unit contains one molecule of Ziprasidone, one chloride anion, and one water molecule. The conformation of the Ziprasidone molecule in the solid state is reported to be very close to its minimum energy conformation.[1][2][3] The crystal structure is stabilized by a network of hydrogen bonds. A strong hydrogen bond exists between the positively charged nitrogen atom of the piperazine (B1678402) ring and the chloride anion.[1][2][3] The water molecule is involved in two weaker hydrogen bonds with the chloride anion and also acts as an acceptor in an N-H···O hydrogen bond.[1][2][3]

Experimental Protocols

The determination of the crystal structure of this compound involved a combination of experimental and computational techniques.

Sample Preparation and Crystallization

While the specific crystallization method for the analyzed sample is not detailed in the primary reference, the synthesis of this compound has been described in various patents. A general procedure involves reacting 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one with hydrochloric acid in a suitable solvent system. For instance, one method describes the combination of the free base with tetrahydrofuran (B95107) and water, followed by the addition of hydrochloric acid to induce crystallization.

Data Collection: Synchrotron X-ray Powder Diffraction (SXRPD)

High-resolution X-ray powder diffraction data was collected using a synchrotron source. The use of synchrotron radiation is crucial for obtaining high-quality data from a polycrystalline sample, which is essential for ab initio structure determination. The data is typically collected over a wide 2θ range with a small step size to ensure accurate peak positions and profiles.

Structure Solution and Refinement

The crystal structure was solved from the powder diffraction data using direct methods or other advanced structure solution algorithms. Following the initial structure solution, Rietveld refinement was performed. This is a powerful technique for refining the crystal structure and lattice parameters by minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the structural model.

Structure Optimization: Density Functional Theory (DFT)

To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately from X-ray diffraction data, density functional theory (DFT) calculations were employed. This computational method optimizes the molecular geometry and provides a more accurate representation of the crystal structure at a theoretical level.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound.

References

Polymorphism and Solid-State Characterization of Ziprasidone Hydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of Ziprasidone (B1663615) hydrochloride, with a primary focus on the monohydrate form. It delves into the solid-state characterization of these forms, presenting key data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of Ziprasidone-based pharmaceutical products.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Consequently, the identification and characterization of polymorphic forms are essential for ensuring the quality, safety, and efficacy of a drug product.[1] Ziprasidone hydrochloride, an atypical antipsychotic agent, is known to exist in several polymorphic and pseudopolymorphic (hydrated) forms.[2][3] The monohydrate form is of particular interest as it is often the form utilized in oral dosage formulations.[2][4]

Polymorphic Forms of Ziprasidone Hydrochloride

Several crystalline forms of Ziprasidone hydrochloride have been identified and characterized in the scientific literature and patent documents. The following sections summarize the key characteristics of the most prominent forms.

Ziprasidone Hydrochloride Monohydrate (Form M)

Form M is a stable monohydrate form of Ziprasidone hydrochloride.[3][5] It is reported to have a water content ranging from 3.8% to 4.5% by weight.[2][5]

Other Crystalline Forms

In addition to the monohydrate Form M, several other crystalline forms of Ziprasidone hydrochloride have been described, including Form E, Form F, Form G, Form J, and Form A. These forms can be anhydrous, hydrated, or solvated, and they exhibit unique solid-state properties.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data for various polymorphic forms of Ziprasidone hydrochloride, facilitating easy comparison.

Table 1: Powder X-Ray Diffraction (PXRD) Data for Ziprasidone Hydrochloride Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| Form M | 10.8, 14.7, 18.0, 19.0, 19.5, 21.7, 24.3 | [2] |

| Form E | 7.4, 13.0, 20.7, 23.4, 25.9 | [4][5] |

| Form F | 11.0, 18.1, 19.5, 21.9 | [4][5] |

| Form G | 9.0, 20.6, 22.7, 25.0, 27.0 | [4][5] |

| Form J | 9.1, 19.1, 25.7, 26.3, 26.9 | [4] |

| Form A | 10.9, 17.4, 19.1 | [6] |

Table 2: Thermal Analysis Data for Ziprasidone Hydrochloride Polymorphs

| Polymorphic Form | Differential Scanning Calorimetry (DSC) Endotherms | Thermogravimetric Analysis (TGA) Weight Loss | Water Content (Karl Fischer) | Reference |

| Form M | Dehydration endotherm | ~3.8% - 4.2% | 3.8% - 4.5% | [2][7] |

| Form E | Endothermic peaks at approx. 54°C, 94°C, and 132°C | ~19% | 9.3% - 9.6% | [4][5] |

| Form F | Endothermic peak at approx. 85°C | 2.6% - 16% | 4.0% - 4.5% (at 20-60% RH) | [5] |

| Form G | - | - | 5% - 12% | [4] |

| Form J | - | - | ~24% | [4] |

| Form A | - | - | 0.5% - 6.6% | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ziprasidone hydrochloride polymorphs are provided below.

Preparation of this compound (Form M)

A common method for the preparation of this compound involves the reaction of Ziprasidone free base with aqueous hydrochloric acid.

-

Procedure:

-

Suspend crystalline Ziprasidone base (Form B) in water in a reaction vessel.[7]

-

Add a 3M solution of hydrochloric acid to the suspension over a period of 30 minutes at ambient temperature (20-35°C).[7]

-

Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 24 hours.[7]

-

Cool the mixture and continue stirring for 1 hour.[7]

-

Filter the solid product, wash it with isopropyl alcohol, and perform suction drying.[7]

-

Dry the product at 40-50°C until the water content is between 3.8% and 4.5%.[7]

-

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Experimental Conditions: The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge (e.g., 50 mL/min).[6]

-

Analysis: The DSC thermogram shows endothermic or exothermic events as a function of temperature, which can correspond to desolvation, melting, or polymorphic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Experimental Conditions: The sample is heated at a controlled rate, for instance, 10°C/min, in a nitrogen atmosphere.[8]

-

Analysis: The TGA curve plots the percentage of weight loss against temperature, which is particularly useful for quantifying the water or solvent content in hydrates and solvates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: Samples are typically analyzed as a potassium bromide (KBr) dispersion or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is mixed with KBr powder and compressed into a pellet.

-

Data Collection: The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Analysis: Differences in the FTIR spectra of various polymorphs can be observed due to variations in their crystal lattice and molecular conformations.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: Typically, no sample preparation is required. The sample can be analyzed directly in a vial or on a microscope slide.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Analysis: Raman spectra are highly specific to the polymorphic form and can be used for both qualitative and quantitative analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of Ziprasidone hydrochloride polymorphism.

Caption: Experimental workflow for polymorph screening and characterization.

Caption: Reported interconversion of Ziprasidone HCl forms.

Conclusion

The solid-state properties of Ziprasidone hydrochloride are complex, with the existence of multiple polymorphic and pseudopolymorphic forms. A thorough understanding and characterization of these forms, particularly the stable monohydrate (Form M), are paramount for the development of robust and reliable pharmaceutical formulations. The application of a suite of analytical techniques, including PXRD, DSC, TGA, FTIR, and Raman spectroscopy, is essential for the comprehensive solid-state characterization of Ziprasidone hydrochloride. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers in this field.

References

- 1. testinglab.com [testinglab.com]

- 2. EP1546146A1 - POLYMORPHIC FORMS OF ZIPRASIDONE HCl AND PROCESSES FOR THEIR PREPARATION - Google Patents [patents.google.com]

- 3. US20080090835A1 - Polymorphic forms of ziprasidone HCl and processes for their preparation - Google Patents [patents.google.com]

- 4. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. WO2010073255A1 - Process for preparing ziprasidone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Neuropharmacology of Ziprasidone: A Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of Ziprasidone (B1663615) as a Dopamine (B1211576) and Serotonin (B10506) Modulator

This technical guide provides a comprehensive overview of the mechanism of action of Ziprasidone, an atypical antipsychotic agent. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its complex interactions with dopamine and serotonin receptor systems. This document synthesizes key in vitro and in vivo findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction to Ziprasidone

Ziprasidone is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a unique and complex pharmacological profile, characterized by high-affinity binding to multiple neurotransmitter receptors.[1][3] Unlike many other antipsychotics, Ziprasidone's mechanism extends beyond simple dopamine D2 receptor antagonism, incorporating potent interactions with various serotonin receptor subtypes, which contributes to its efficacy against both positive and negative symptoms of schizophrenia and a relatively favorable side-effect profile.[4][5]

Receptor Binding Profile and Pharmacodynamics

Ziprasidone's activity is primarily due to its multi-receptor binding profile.[6] It exhibits high affinity for dopamine D2 and D3 receptors, a range of serotonin receptors including 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D, as well as moderate affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors.[7][8] Notably, it has a high 5-HT2A/D2 receptor affinity ratio, a characteristic shared by many atypical antipsychotics, which is thought to contribute to a lower risk of extrapyramidal side effects.[4][8] Furthermore, Ziprasidone is unique among atypical antipsychotics in its ability to inhibit the reuptake of both serotonin and norepinephrine, a mechanism that may contribute to its antidepressant and anxiolytic properties.[9][10]

Quantitative Receptor Binding Affinities

The binding affinities of Ziprasidone for various neurotransmitter receptors have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for Ziprasidone at human cloned receptors.

Table 1: Ziprasidone Binding Affinities for Dopamine Receptors

| Receptor | Ki (nM) | Reference(s) |

| D2 | 4.8 | [7][11] |

| D3 | 7.2 | [7] |

Table 2: Ziprasidone Binding Affinities for Serotonin Receptors

| Receptor | Ki (nM) | Functional Activity | Reference(s) |

| 5-HT1A | 3.4 | Agonist | [7][12] |

| 5-HT1D | 2 | Antagonist | [7][13] |

| 5-HT2A | 0.4 | Antagonist | [4][7] |

| 5-HT2C | 1.3 | Antagonist | [7] |

Table 3: Ziprasidone Binding Affinities for Other Receptors and Transporters

| Receptor/Transporter | Ki (nM) | Reference(s) |

| α1-Adrenergic | 10 | [7] |

| Histamine H1 | 47 | [7] |

| Serotonin Transporter (SERT) | Moderate Affinity | [3] |

| Norepinephrine Transporter (NET) | Moderate Affinity | [3] |

| Muscarinic M1 | >1000 (Negligible) | [14] |

Core Mechanisms of Action: Signaling Pathways

Ziprasidone's therapeutic effects are a direct consequence of its modulation of intracellular signaling pathways downstream of the receptors it targets.

Dopamine D2 Receptor Antagonism

The efficacy of Ziprasidone against the positive symptoms of schizophrenia is primarily mediated through its antagonism of D2 receptors in the mesolimbic pathway.[1][3] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Ziprasidone prevents this inhibitory effect, thereby modulating downstream signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors in the mesocortical pathway is thought to contribute to Ziprasidone's efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 blockade.[1][4] 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Ziprasidone's antagonism at 5-HT2A receptors blocks this signaling cascade.

Serotonin 5-HT1A Receptor Agonism

Ziprasidone acts as an agonist at 5-HT1A receptors.[7][12] This action is significant as 5-HT1A receptor activation is believed to contribute to the anxiolytic and antidepressant effects of the drug, and may also play a role in improving negative symptoms and reducing the risk of extrapyramidal symptoms.[12] Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This agonistic activity at 5-HT1A receptors may be a key factor in Ziprasidone's unique clinical profile.[12]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the pharmacological profile of a compound like Ziprasidone.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ziprasidone) for a specific receptor.

General Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or from homogenized tissue are prepared.[15][16]

-

Incubation: The receptor preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) at a concentration at or below its dissociation constant (Kd), and various concentrations of the unlabeled test compound.[15][17]

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[17]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.[16]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[18]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conclusion

The mechanism of action of Ziprasidone is multifaceted, involving a complex interplay of antagonistic and agonistic activities at various dopamine and serotonin receptors, supplemented by monoamine reuptake inhibition.[7][9] Its high affinity for 5-HT2A receptors relative to D2 receptors, coupled with its agonism at 5-HT1A receptors, provides a pharmacological basis for its classification as an atypical antipsychotic with a broad spectrum of efficacy.[4][8] A thorough understanding of these intricate molecular interactions is crucial for the rational design of future psychotropic agents and for optimizing the clinical use of existing medications like Ziprasidone. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of severe mental illnesses.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ziprasidone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 10. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatrist.com [psychiatrist.com]

- 12. 5-HT(1A) receptor activation contributes to ziprasidone-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatrist.com [psychiatrist.com]

- 14. Ziprasidone - Wikipedia [en.wikipedia.org]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assays [labome.com]

Unraveling the Molecular Interactions of Ziprasidone: An In-Vitro Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro receptor binding profile of Ziprasidone hydrochloride monohydrate, an atypical antipsychotic agent. By examining its affinity for various neurotransmitter receptors, we can elucidate the pharmacological basis of its therapeutic efficacy and side-effect profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways to offer a comprehensive understanding of Ziprasidone's molecular interactions.

Introduction to Ziprasidone

Ziprasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its clinical effectiveness is attributed to its unique and complex interaction with multiple neurotransmitter systems in the brain, primarily the dopamine (B1211576) and serotonin (B10506) pathways.[2] Unlike many other antipsychotics, Ziprasidone exhibits a high affinity for several receptor subtypes, contributing to its distinct therapeutic properties and a generally favorable side-effect profile, particularly concerning metabolic issues.[3][4]

Quantitative Receptor Binding Profile

The in vitro receptor binding affinity of Ziprasidone has been extensively characterized using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the quantitative binding data for Ziprasidone at key central nervous system receptors.

Table 1: Ziprasidone Binding Affinities for Dopamine and Serotonin Receptors

| Receptor Subtype | Ki (nM) | Functional Activity |

| Dopamine D2 | 1.29 - 4.8 | Antagonist[5][6] |

| Dopamine D3 | High Affinity | Antagonist[7] |

| Dopamine D4 | Moderate Affinity | Antagonist[8] |

| Serotonin 5-HT1A | High Affinity | Agonist[9] |

| Serotonin 5-HT1D | High Affinity | Antagonist[10] |

| Serotonin 5-HT2A | 1.15 | Antagonist[5] |

| Serotonin 5-HT2C | High Affinity | Antagonist[9][11] |

Table 2: Ziprasidone Binding Affinities for Adrenergic and Histamine Receptors

| Receptor Subtype | Ki (nM) | Functional Activity |

| Adrenergic α1 | Moderate Affinity | Antagonist[2][3] |

| Histamine H1 | Moderate Affinity | Antagonist[2][3] |

Table 3: Ziprasidone Affinity for Neurotransmitter Transporters

| Transporter | Affinity | Functional Activity |

| Serotonin Transporter (SERT) | Moderate | Inhibition of reuptake[9][10] |

| Norepinephrine (B1679862) Transporter (NET) | Moderate | Inhibition of reuptake[9][10] |

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, while "Moderate Affinity" indicates values in the higher nanomolar to micromolar range. Specific Ki values can vary between studies depending on the experimental conditions.

Key Signaling Pathways

Ziprasidone's therapeutic effects are mediated through its modulation of several key intracellular signaling pathways downstream of the receptors it targets.

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][12]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the improvement of negative and cognitive symptoms of schizophrenia.[1][2] The high 5-HT2A/D2 receptor affinity ratio of Ziprasidone is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects.[11][13]

-

Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects, which may contribute to Ziprasidone's efficacy in treating affective symptoms in schizophrenia and bipolar disorder.[2][9]

Below is a diagram illustrating the primary signaling mechanism of Ziprasidone.

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities for Ziprasidone is typically performed using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[14] The general principles involve incubating a radiolabeled ligand with a source of the target receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (Ziprasidone).

General Protocol for Competitive Radioligand Binding Assay

Competitive binding assays are used to determine the affinity (Ki) of a test compound for a receptor.[15][16]

-

Preparation of Receptor Source: Cell membranes expressing the receptor of interest are prepared from cultured cells or dissected brain regions. The protein concentration of the membrane preparation is determined.

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of unlabeled Ziprasidone.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.[14]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of Ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Below is a workflow diagram for a typical competitive radioligand binding assay.

Alternative Assay Technique: Scintillation Proximity Assay (SPA)

An alternative to the filtration method is the Scintillation Proximity Assay (SPA). In this technique, the receptor source is immobilized onto SPA beads. Only radioligand molecules that are bound to the receptor on the bead are close enough to excite the scintillant within the bead and produce a detectable light signal. This method eliminates the need for a physical separation step.[14][18]

Conclusion

The in vitro receptor binding profile of this compound reveals a complex pharmacology characterized by high affinity for multiple dopamine and serotonin receptor subtypes. Its potent antagonism of D2 and 5-HT2A receptors, coupled with agonism at 5-HT1A receptors and moderate inhibition of serotonin and norepinephrine reuptake, provides a molecular basis for its efficacy in treating the multifaceted symptoms of schizophrenia and bipolar disorder. The detailed understanding of its receptor binding profile is crucial for optimizing its clinical use and for the development of future antipsychotic agents with improved efficacy and tolerability.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 3. Ziprasidone - Wikipedia [en.wikipedia.org]

- 4. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 13. psychiatrist.com [psychiatrist.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Ziprasidone in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for the interpretation of toxicology data, the prediction of human pharmacokinetics, and the overall development of the drug. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Ziprasidone in key preclinical species, including rats, dogs, and mice. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers in their drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of Ziprasidone has been characterized in several preclinical species. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Data Presentation: Quantitative Pharmacokinetic Parameters

Table 1: Oral Administration of Ziprasidone in Preclinical Models

| Species | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |

| Rat (Female Wistar) | 10 | Suspension in 0.5% w/v carboxymethyl cellulose (B213188) | 724.91 ± 94.63 | 2.00 ± 0.00 | 3462.84 ± 554.81 (AUC0-t) | 0.33 ± 0.07 | [1][2] |

| Dog (Beagle) | 20 | Amorphous Inclusion Complex (fasted) | 157 ± 55 | 1.8 ± 0.7 | 785 ± 255 | 3.5 ± 0.8 | [3] |

| Dog (Beagle) | 20 | Nanosuspension (fasted) | 114 ± 40 | 2.3 ± 0.8 | 674 ± 204 | 3.9 ± 0.8 | [3] |

| Dog (Beagle) | 20 | Coated Crystals (fasted) | 71 ± 27 | 2.1 ± 0.5 | 425 ± 123 | 4.3 ± 0.9 | [3] |

| Dog (Beagle) | 20 | Geodon® Capsule (fed) | 93 ± 25 | 3.8 ± 1.5 | 729 ± 164 | 4.4 ± 0.6 | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical pharmacokinetic studies. This section outlines typical experimental protocols for oral administration and bioanalytical methods.

Oral Administration Protocol (Rat)

A common procedure for assessing the oral pharmacokinetics of Ziprasidone in rats is as follows:

-

Animal Model: Female Wistar rats (200–230 g) are typically used.

-

Acclimatization: Animals are housed in controlled conditions (25 ± 2°C, 60 ± 5% RH, 12-hour light/dark cycle) with standard diet and water ad libitum for at least one week prior to the experiment.

-

Fasting: Rats are fasted overnight with free access to water before drug administration.

-

Dose Preparation: Ziprasidone is suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose in distilled water.

-

Administration: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 0.4 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into tubes containing an anticoagulant (e.g., EDTA).[4]

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 2500 g for 5 minutes) and stored at -80°C until analysis.[4]

Bioanalytical Method: HPLC-UV

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common technique for quantifying Ziprasidone in plasma samples.

Table 2: HPLC-UV Method for Ziprasidone Quantification in Rat Plasma

| Parameter | Description |

| Chromatographic System | Agilent 1100 series HPLC with UV detector |

| Column | C18 (250.0 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile–phosphate buffer (pH 3.6) (28:72% v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Internal Standard (IS) | Escitalopram |

| Extraction Method | Liquid–liquid extraction with methyl tert-butyl ether–dichloromethane (70:30% v/v) |

| Linearity Range | 20.0–3,000.0 ng/mL |

| Mean Recovery (Ziprasidone) | 79.32 ± 1.16% |

| Mean Recovery (IS) | 84.10 ± 3.2% |

| Reference:[1][2] |

Experimental Workflow Visualization

Metabolism of Ziprasidone

Ziprasidone undergoes extensive metabolism in preclinical species and humans, with only a small fraction of the administered dose excreted as the unchanged drug.[5][6] The primary metabolic pathways involve both oxidative and reductive processes.

Key Metabolic Pathways

In vitro studies using human and rat liver microsomes have identified two major enzyme systems responsible for the metabolism of Ziprasidone:

-

Aldehyde Oxidase: This cytosolic enzyme catalyzes the reductive cleavage of the benzisothiazole ring, a major metabolic pathway for Ziprasidone.[5][7]

-

Cytochrome P450 (CYP) 3A4: This microsomal enzyme is primarily responsible for the oxidative metabolism of Ziprasidone, leading to the formation of metabolites such as Ziprasidone sulfoxide (B87167) and Ziprasidone sulfone.[7][8]

The involvement of these two distinct enzyme systems reduces the potential for significant drug-drug interactions.[7]

Major Metabolites

Several metabolites of Ziprasidone have been identified in preclinical species. The major circulating metabolites are formed through the pathways mentioned above. In vitro studies with rat, dog, and human hepatic cytosolic fractions have shown the formation of a major metabolite resulting from reductive cleavage of the benzisothiazole moiety.[5]

Metabolic Pathway Visualization

Conclusion

This technical guide provides a summary of the available information on the pharmacokinetics and metabolism of Ziprasidone in preclinical models. The data highlights the importance of oral administration with food to enhance bioavailability. The metabolism of Ziprasidone is complex, involving both reductive and oxidative pathways, with aldehyde oxidase and CYP3A4 playing key roles. While this guide offers valuable insights, it also underscores the need for further research to fill existing data gaps, particularly concerning the intravenous pharmacokinetics in common preclinical species and oral pharmacokinetics in mice. Such data would provide a more complete picture of Ziprasidone's disposition and further aid in its development and clinical application.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Single-dose pharmacokinetics and safety of ziprasidone in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single- and multiple-dose pharmacokinetics of ziprasidone under non-fasting conditions in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ziprasidone Hydrochloride Monohydrate: A Technical Guide

Introduction: Ziprasidone hydrochloride monohydrate is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and quality. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are central to this process. This guide provides an in-depth overview of these analytical methods as applied to this compound, detailing experimental protocols and summarizing key spectral data for researchers, scientists, and drug development professionals.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Thermal Analysis of Ziprasidone Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of ziprasidone (B1663615) hydrochloride monohydrate, a crucial atypical antipsychotic medication. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can gain critical insights into the physicochemical properties of this active pharmaceutical ingredient (API), including its stability, hydration state, and polymorphic form. Understanding these characteristics is paramount for ensuring drug product quality, safety, and efficacy.

Introduction to Thermal Analysis of Ziprasidone Hydrochloride Monohydrate

Ziprasidone hydrochloride is chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl] ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate.[1] The presence of a water molecule in its crystal lattice makes it a monohydrate, a form that can be susceptible to changes in temperature and humidity. Thermal analysis techniques are therefore indispensable for characterizing the dehydration process and the subsequent thermal behavior of the anhydrous form.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water in the case of a hydrate. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies associated with events like dehydration and melting.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable thermal analysis data. Below are the methodologies for TGA and a recommended protocol for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

A detailed experimental protocol for the TGA of this compound has been established in the literature.[2]

Sample Preparation: Approximately 15.7 mg of this compound is weighed accurately and placed into an aluminum pan.[2]

Instrumentation and Parameters: A thermogravimetric analyzer is used for the study. The instrument is calibrated for temperature using the Curie point of Nickel (354 °C) and for weight using a 50 mg standard reference material.[1] The sample is heated from 30 °C to 150 °C at a constant heating rate of 5 °C per minute.[2] Nitrogen is used as a purge gas with a flow rate of 50 ml/min to provide an inert atmosphere.[2]

Differential Scanning Calorimetry (DSC)

While a specific, detailed experimental protocol for the DSC of this compound is not explicitly available in a single source, a standard protocol for the analysis of pharmaceutical hydrates can be effectively employed.

Sample Preparation: A sample of 2-5 mg of this compound is weighed accurately into an aluminum DSC pan. The pan is then hermetically sealed, and a pinhole is pierced in the lid to allow for the controlled release of water vapor during dehydration.

Instrumentation and Parameters: A differential scanning calorimeter, calibrated for temperature and enthalpy using indium, is used. The sample is heated at a rate of 10 °C/min over a temperature range of 25 °C to 300 °C. An inert atmosphere is maintained using a nitrogen purge gas at a flow rate of 50 ml/min.

Data Presentation

The quantitative data obtained from the thermal analysis of this compound is summarized in the tables below for clarity and comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Reference |

| Sample Weight | ~15.7 mg | [2] |

| Temperature Range | 30 °C to 150 °C | [2] |

| Heating Rate | 5 °C/min | [2] |

| Purge Gas | Nitrogen | [2] |

| Purge Gas Flow Rate | 50 ml/min | [2] |

| Temperature Range of Weight Loss | ~50 °C to 80 °C | [2] |

| Total Weight Loss | ~4.067% w/w | [1] |

| Theoretical Water Content | ~3.8% to 4.5% | [1] |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Observation | Reference |

| Dehydration Event | Endothermic peak | [1] |

| Melting Point (of the anhydrous form) | >276 °C | [3] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the thermal analysis experiments.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ziprasidone in Bulk Drug

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of Ziprasidone in bulk drug substance is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Ziprasidone. The described method is simple, rapid, and adheres to the guidelines of the International Conference on Harmonisation (ICH).

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Ziprasidone. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of a buffer and an organic solvent. The concentration of Ziprasidone is determined by comparing the peak area of the sample to that of a reference standard.

Experimental Protocols

Method 1: Isocratic RP-HPLC Method

This method is adapted from a validated procedure for the estimation of Ziprasidone Hydrochloride Monohydrate in its bulk form.[2]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

-

Column: Hemochrom-Intertsil C18, 5 µm, 250 mm x 4.6 mm.[2]

-

Mobile Phase: A mixture of HPLC grade water (pH adjusted to 3.0 with glacial acetic acid) and methanol (B129727) in the ratio of 45:55 (v/v).[2]

-

Detection Wavelength: 317 nm.[2]

-

Column Temperature: Ambient.[5]

-

Run Time: Approximately 6.5 minutes.[2]

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ziprasidone Hydrochloride working standard into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate to dissolve. Make up to the mark with the mobile phase.

-

Standard Working Solution: From the standard stock solution, pipette out 5 mL and dilute to 50 mL with the mobile phase to obtain a final concentration.

-

Sample Preparation: Accurately weigh a quantity of the bulk drug powder equivalent to 25 mg of Ziprasidone and prepare the solution as described for the Standard Stock Solution.

3. System Suitability:

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution six times and evaluate the following parameters:

-

Tailing Factor: Should not be more than 2.0.[6]

-

Theoretical Plates: Should be not less than 2000.

-

Relative Standard Deviation (RSD) for peak areas: Should be not more than 2.0%.

4. Analysis Procedure:

Inject the prepared standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area for Ziprasidone.

5. Calculation:

Calculate the percentage of Ziprasidone in the bulk drug sample using the following formula:

Where:

-

Area_sample = Peak area of Ziprasidone in the sample solution

-

Area_standard = Peak area of Ziprasidone in the standard solution

-

Conc_standard = Concentration of Ziprasidone in the standard solution

-

Conc_sample = Concentration of Ziprasidone in the sample solution

Data Presentation

Table 1: Comparison of Different HPLC Methods for Ziprasidone Quantification

| Parameter | Method 1[2] | Method 2[1] | Method 3[5] | Method 4 (USP)[7] |

| Column | Hemochrom-Intertsil C18 (250x4.6mm, 5µm) | YMC C18 (150x4.6mm, 3µm) | Lichrospher RP-18 (250x4.0mm, 5µm) | L7 packing (4.6mm x 15cm, 5µm) |

| Mobile Phase | Water (pH 3.0 with Acetic Acid):Methanol (45:55) | Phosphate Buffer (pH 3.0):Methanol (60:40) | 20mM Ammonium Acetate (pH 3.0):Methanol (30:70) | Acetonitrile:Methanol:Buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection | 317 nm | 219 nm | 225 nm | 229 nm |

| Retention Time | 4.8 min | 2.75 min | 4.7 min | Not Specified |

| Linearity Range | 2-12 µg/mL | 10-50 µg/mL | 1-500 µg/mL | Not Specified |

Table 2: Summary of Validation Parameters

| Parameter | Method 1[2] | Method 2[1] | Method 3[3] |

| Linearity (r²) | 0.998 | 0.9999 | > 0.98 |

| Accuracy (% Recovery) | 100.46% | 100.08% | > 98% |

| Precision (RSD) | < 1.0% | < 1.0% | < 2.0% |

| LOD | Not Specified | 0.002 µg/mL | 0.1 µg/mL |

| LOQ | Not Specified | 0.007 µg/mL | 0.5 µg/mL |

Mandatory Visualization

Caption: Experimental workflow for HPLC quantification of Ziprasidone.

This application note provides a comprehensive and practical guide for the quantification of Ziprasidone in bulk drug substance using a validated HPLC method. The detailed protocol and comparative data tables will be valuable for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical ingredient.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Ziprasidone Hydrochloride Monohydrate in Bulk and Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust, validated, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Ziprasidone Hydrochloride Monohydrate. Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] The developed isocratic method is simple, precise, and accurate, making it suitable for routine quality control analysis of Ziprasidone in both bulk drug substance and capsule dosage forms. The method was validated in accordance with the International Conference on Harmonization (ICH) guidelines.[1][3]

Materials and Reagents

-

Reference Standard: this compound (Authenticated standard)

-

Formulation: Commercially available Ziprasidone capsules

-

Chemicals:

-

Methanol (B129727) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Purified Water (HPLC Grade)

-

-

Instrumentation:

-

HPLC system with UV-Visible or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm membrane filters

-

Instrumentation and Optimized Chromatographic Conditions

The chromatographic separation was optimized to provide a symmetric peak with a short retention time. The final validated conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | YMC C18 (150 x 4.6 mm, 3 µm) or equivalent[1][4] |

| Mobile Phase | Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Methanol (60:40 v/v)[1][4] |

| Flow Rate | 1.0 mL/min[1][5] |

| Detection Wavelength | 219 nm[1][4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient |

| Run Time | 5 minutes[1][4] |

| Diluent | Mobile Phase |

Experimental Protocols

Preparation of Solutions

3.1.1 Preparation of Phosphate Buffer (pH 3.0)

-

Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water to achieve the desired buffer strength (e.g., 20 mM).

-

Adjust the pH of the solution to 3.0 ± 0.05 using Orthophosphoric Acid.

-

Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

3.1.2 Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 100 mg of Ziprasidone HCl Monohydrate reference standard and transfer it into a 100 mL volumetric flask.[4]

-

Add about 70 mL of the mobile phase (diluent) and sonicate for 10-15 minutes to ensure complete dissolution.[4][5]

-

Make up the volume to 100 mL with the diluent and mix well.

3.1.3 Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations within the linearity range (e.g., 10 to 50 µg/mL).[1][4]

-

Filter the solutions through a 0.45 µm membrane filter before injection into the HPLC system.[4]

3.1.4 Preparation of Sample Solution (from Capsules)

-

Weigh and finely powder the contents of not fewer than 20 Ziprasidone capsules to determine the average weight.[5]

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Ziprasidone and transfer it to a 10 mL volumetric flask.[5]

-

Add approximately 7 mL of the diluent and sonicate for 20 minutes to extract the drug.[5]

-

Make up the volume to the mark with the diluent and mix thoroughly.

-

Centrifuge a portion of the solution or filter it through a 0.45 µm membrane filter.

-

Further dilute the solution with the mobile phase to achieve a final concentration within the linearity range of the method.

Method Development and Validation Workflow

The development process begins with optimizing chromatographic conditions, followed by a rigorous validation protocol to ensure the method's suitability for its intended purpose.

Method Validation Protocols

The optimized method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Specificity (Forced Degradation)

Specificity was established by demonstrating that excipients and potential degradation products do not interfere with the quantification of Ziprasidone. Forced degradation studies were performed on the drug substance.[6][7]

-

Acid Hydrolysis: Treat the drug solution with 0.5N HCl at 40°C for 8 hours.[8]

-

Base Hydrolysis: Treat the drug solution with 0.5N NaOH at ambient temperature for 8 hours.[8]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.[8]

-

Thermal Degradation: Expose the solid drug to heat at 100°C for 8 hours.[8]

-

Photolytic Degradation: Expose the drug solution to UV/Vis light.[8]

-

Inject the stressed samples into the HPLC system. Assess the purity of the Ziprasidone peak using a PDA detector and check for any co-eluting peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.

Linearity

-